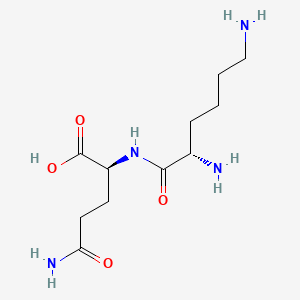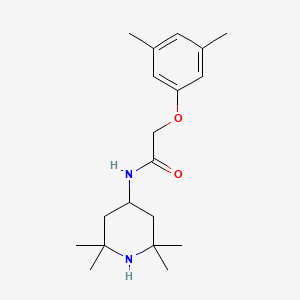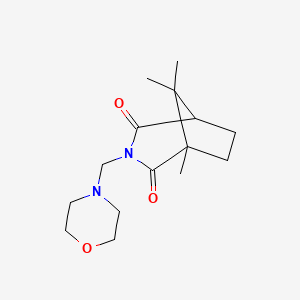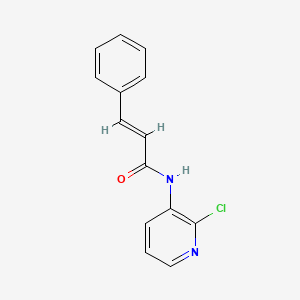
(l)-Edunol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(l)-Edunol is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (l)-Edunol typically involves several steps, including the preparation of precursor compounds and their subsequent reactions under controlled conditions. Common synthetic routes include:
Hydrothermal Synthesis: This method involves the reaction of precursor compounds in an aqueous solution at elevated temperatures and pressures.
Sol-Gel Process: This involves the transition of a solution system from a liquid “sol” into a solid “gel” phase.
Co-precipitation: This method involves the simultaneous precipitation of multiple components from a solution, leading to the formation of a homogeneous compound.
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated control systems are used to maintain consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(l)-Edunol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from this compound, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the gain of electrons, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: In this reaction, one functional group in this compound is replaced by another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of this compound.
Aplicaciones Científicas De Investigación
(l)-Edunol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its therapeutic potential in treating certain diseases and as a component in drug formulations.
Industry: Utilized in the production of advanced materials and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism by which (l)-Edunol exerts its effects involves its interaction with specific molecular targets and pathways. It may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- These compounds are known for their biological activity and therapeutic potential.
(l)-Edunol: shares similarities with compounds such as , , and .
Uniqueness
What sets this compound apart is its unique combination of stability, reactivity, and versatility, making it suitable for a wide range of applications across different scientific disciplines.
Propiedades
Número CAS |
33909-74-9 |
|---|---|
Fórmula molecular |
C21H20O5 |
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
(1R,12R)-15-(3-methylbut-2-enyl)-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaen-16-ol |
InChI |
InChI=1S/C21H20O5/c1-11(2)3-4-12-5-14-17(7-16(12)22)23-9-15-13-6-19-20(25-10-24-19)8-18(13)26-21(14)15/h3,5-8,15,21-22H,4,9-10H2,1-2H3/t15-,21-/m0/s1 |
Clave InChI |
UFBHHWPUVXVFRG-BTYIYWSLSA-N |
SMILES isomérico |
CC(=CCC1=CC2=C(C=C1O)OC[C@@H]3[C@H]2OC4=CC5=C(C=C34)OCO5)C |
SMILES canónico |
CC(=CCC1=CC2=C(C=C1O)OCC3C2OC4=CC5=C(C=C34)OCO5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6-[5-(Thiophen-3-yl)[2,4'-bipyrimidin]-4(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14172437.png)
![2-(biphenyl-4-yl)-9-[2-(morpholin-4-yl)ethyl]-9H-imidazo[1,2-a]benzimidazole](/img/structure/B14172444.png)
![5-[[4-(Dimethylamino)-3-sulfophenyl]diazenyl]benzene-1,3-disulfonic acid](/img/structure/B14172452.png)


![(7Z)-7-benzylidene-3-(4-ethylphenyl)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one](/img/structure/B14172477.png)

![3-Bromo-7,8-dihydro-5H-pyrano[4,3-B]pyridine](/img/structure/B14172494.png)
